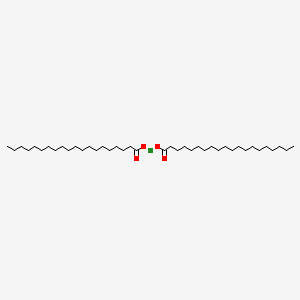
Magnesium diicosanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium diicosanoate: is a chemical compound with the molecular formula C40H78MgO4 It is a magnesium salt of diicosanoic acid, which is a long-chain fatty acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Magnesium diicosanoate can be synthesized through a reaction between diicosanoic acid and magnesium hydroxide or magnesium oxide. The reaction typically involves heating the mixture to facilitate the formation of the magnesium salt. The general reaction can be represented as follows:
2C20H41COOH+Mg(OH)2→(C20H41COO)2Mg+2H2O
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Magnesium diicosanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form magnesium oxide and other by-products.
Reduction: Reduction reactions may involve the conversion of this compound to its corresponding alcohols or other reduced forms.
Substitution: The carboxylate groups in this compound can participate in substitution reactions with other chemical species.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed:
Oxidation: Magnesium oxide and carbon dioxide.
Reduction: Long-chain alcohols and magnesium salts.
Substitution: Substituted carboxylates and other organic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Magnesium diicosanoate is used as a precursor in the synthesis of other magnesium-containing compounds. It is also studied for its potential catalytic properties in various chemical reactions.
Biology: In biological research, this compound is investigated for its role in cellular processes and its potential as a dietary supplement for magnesium.
Medicine: The compound is explored for its potential therapeutic applications, including its use in magnesium supplementation and treatment of magnesium deficiency-related conditions.
Industry: this compound finds applications in the production of lubricants, surfactants, and other industrial products due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of magnesium diicosanoate involves its interaction with cellular components and enzymes. Magnesium ions play a crucial role in various biochemical processes, including enzyme activation, DNA synthesis, and cellular signaling. The diicosanoate moiety may influence the compound’s solubility and bioavailability, enhancing its effectiveness in biological systems.
Vergleich Mit ähnlichen Verbindungen
Magnesium stearate: Another magnesium salt of a long-chain fatty acid, commonly used as a lubricant in pharmaceutical formulations.
Magnesium palmitate: Similar in structure but with a shorter fatty acid chain.
Magnesium oleate: Contains an unsaturated fatty acid chain, differing in chemical properties and applications.
Uniqueness: Magnesium diicosanoate is unique due to its long-chain diicosanoic acid component, which imparts distinct physical and chemical properties. Its applications in various fields, including its potential as a dietary supplement and industrial lubricant, highlight its versatility compared to other magnesium salts.
Eigenschaften
CAS-Nummer |
57593-01-8 |
|---|---|
Molekularformel |
C40H78MgO4 |
Molekulargewicht |
647.3 g/mol |
IUPAC-Name |
magnesium;icosanoate |
InChI |
InChI=1S/2C20H40O2.Mg/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h2*2-19H2,1H3,(H,21,22);/q;;+2/p-2 |
InChI-Schlüssel |
WMJYMUUIWPPMGJ-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCC(=O)[O-].[Mg+2] |
Verwandte CAS-Nummern |
506-30-9 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


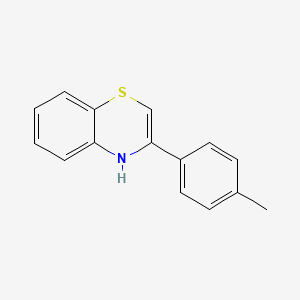
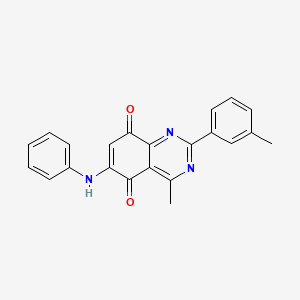
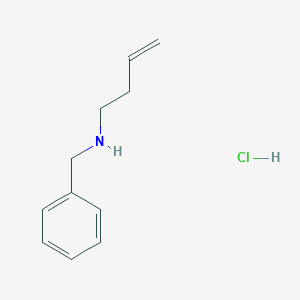
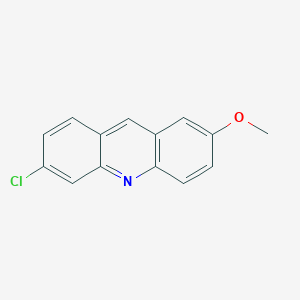
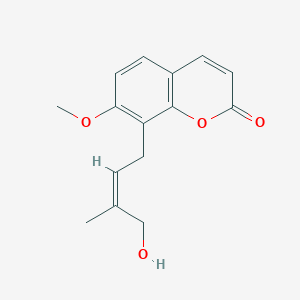
![4H-Pyrido[1,2-a]pyrimidin-4-one, 2,3-dimethyl](/img/structure/B15215814.png)
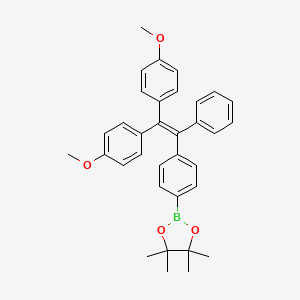
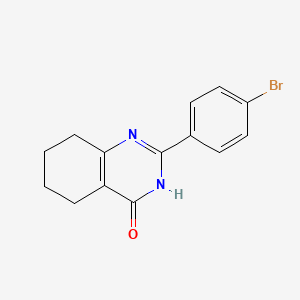
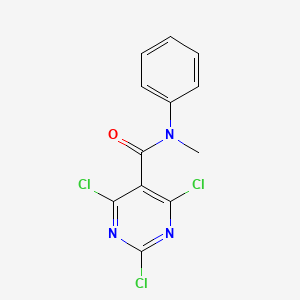
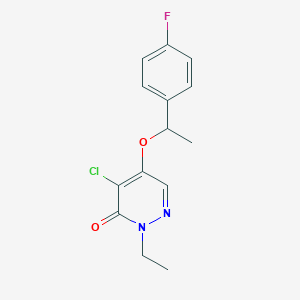
![N-[1-(1H-indol-3-yl)propan-2-yl]benzenesulfonamide](/img/structure/B15215841.png)
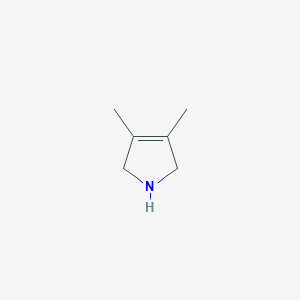
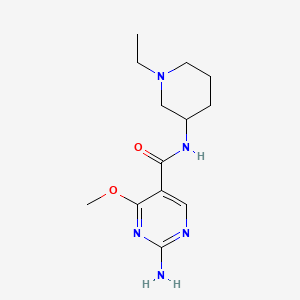
![Imidazolidine, 1,3-bis[(3,4-dimethoxyphenyl)methyl]-2,2-dimethyl-](/img/structure/B15215865.png)
